3-Fluorophenetrazine Hydrochloride (3-FPE HCl) is a highly selective synthetic phenylmorpholine derivative, characterized as the alpha-ethyl homolog of 3-fluorophenmetrazine (3-FPM). In procurement contexts for analytical reference materials and neurochemical screening, this compound is prioritized for its potent function as a norepinephrine-dopamine releasing agent (NDRA)[1]. The hydrochloride salt form is specifically procured over the free base due to its superior aqueous solubility, standardized molecular weight (245.72 g/mol as the HCl salt), and enhanced thermal stability, which are critical for reproducible assay formulation, long-term reference standard storage, and precise in vitro dosing [2].
Generic substitution with closely related analogs, such as 3-fluorophenmetrazine (3-FPM) or unfluorinated phenetrazine, fundamentally compromises analytical and pharmacological validity. The alpha-ethyl substitution in 3-fluorophenetrazine introduces specific steric hindrance that alters binding kinetics at monoamine transporters, preventing 3-FPM from serving as an accurate pharmacological proxy[1]. Furthermore, the meta-fluoro substitution significantly increases lipophilicity and alters metabolic resistance compared to the unfluorinated phenetrazine baseline. For forensic laboratories and neurochemical profiling, utilizing an analog with a different alkyl chain length or halogenation pattern results in mismatched chromatographic retention times, inaccurate mass-to-charge (m/z) ratios, and invalid baseline data for transporter selectivity [2].
In in vitro monoamine efflux assays, 3-Fluorophenetrazine Hydrochloride demonstrates highly selective dopamine and norepinephrine release while minimizing serotonergic cross-reactivity. The compound exhibits an EC50 of approximately 30 nM for dopamine release and 43 nM for norepinephrine release, compared to an EC50 of >2500 nM for serotonin release [1]. This >80-fold selectivity differentiates it from non-halogenated phenmetrazine analogs, which often display broader monoamine activity.
| Evidence Dimension | Dopamine vs. Serotonin Release (EC50) |
| Target Compound Data | DA EC50 ~30 nM; 5-HT EC50 >2500 nM |
| Comparator Or Baseline | Non-halogenated phenmetrazine derivatives (broader mixed monoamine release) |
| Quantified Difference | >80-fold selectivity for DA over 5-HT |
| Conditions | In vitro monoamine transporter efflux assays |
Procuring this highly selective NDRA ensures minimal serotonergic interference in targeted dopaminergic and noradrenergic neurochemical assays.
For analytical laboratories, distinguishing between phenylmorpholine homologs is critical to prevent false positives. 3-Fluorophenetrazine Hydrochloride (m/z 209.26 for the free base cation) is chromatographically distinct from its alpha-methyl counterpart, 3-FPM (m/z 195.23). The additional methylene unit in the alpha-ethyl chain increases the retention time in reverse-phase LC-MS/MS systems, providing a clear baseline separation from 3-FPM [1].
| Evidence Dimension | Mass-to-charge ratio (m/z) and LC retention |
| Target Compound Data | Precursor ion m/z 209.26; extended retention time |
| Comparator Or Baseline | 3-Fluorophenmetrazine (3-FPM) (Precursor ion m/z 195.23) |
| Quantified Difference | Mass shift of +14.03 Da (one methylene unit) and distinct baseline resolution |
| Conditions | Reverse-phase LC-MS/MS screening protocols |
Procuring the exact alpha-ethyl homolog is mandatory for calibrating mass spectrometers to avoid misidentification of closely related designer drugs.
The procurement of the hydrochloride salt form of 3-Fluorophenetrazine is essential for standardized laboratory handling. Compared to the free base form, which is susceptible to oxidative degradation and volatilization at room temperature, the hydrochloride salt exhibits high thermal stability and excellent aqueous solubility (>50 mg/mL) [1]. This allows for the preparation of highly reproducible aqueous stock solutions without the need for harsh organic solvents.
| Evidence Dimension | Aqueous Solubility and Storage Stability |
| Target Compound Data | Aqueous solubility >50 mg/mL; stable at room temperature |
| Comparator Or Baseline | 3-Fluorophenetrazine Free Base (low aqueous solubility, prone to oxidation) |
| Quantified Difference | Significant increase in aqueous solubility and extended shelf-life |
| Conditions | Standard laboratory formulation and storage (20-25 °C) |
The hydrochloride salt ensures reliable processability, precise volumetric dosing, and extended shelf-life for analytical stock solutions.
Due to its distinct mass-to-charge ratio (m/z 209.26) and specific retention time, 3-Fluorophenetrazine Hydrochloride is an essential reference standard for forensic toxicology labs. It is used to calibrate LC-MS/MS instruments to accurately differentiate the alpha-ethyl homolog from the more common 3-FPM, preventing false identification in routine drug screening [1].
Leveraging its >80-fold selectivity for dopamine over serotonin release, this compound is procured as a highly specific pharmacological tool. It is utilized in neurochemical screening to isolate dopaminergic and noradrenergic pathways without confounding serotonergic activation, providing cleaner data than mixed-action phenmetrazine baselines [2].
Because the hydrochloride salt provides superior aqueous solubility (>50 mg/mL) and thermal stability compared to the free base, it is the preferred choice for formulating standardized stock solutions. This ensures batch-to-batch reproducibility and extended shelf-life in high-throughput pharmacological screening environments without relying on volatile organic solvents [3].